molecular formula C25H27N5O2 B609959 PF-05387252 CAS No. 1604034-71-0

PF-05387252

Número de catálogo: B609959
Número CAS: 1604034-71-0
Peso molecular: 429.52
Clave InChI: TZXDMYIAOPUXQC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PF-05387252 is a selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK-4), a critical mediator of Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.

Propiedades

Número CAS

1604034-71-0

Fórmula molecular

C25H27N5O2

Peso molecular

429.52

Nombre IUPAC

2-Methoxy-3-[3-(4-methyl-1-piperazinyl)propoxy]-11H-indolo[3,2-c]quinoline-9-carbonitrile

InChI

InChI=1S/C25H27N5O2/c1-29-7-9-30(10-8-29)6-3-11-32-24-14-21-19(13-23(24)31-2)25-20(16-27-21)18-5-4-17(15-26)12-22(18)28-25/h4-5,12-14,16,28H,3,6-11H2,1-2H3

Clave InChI

TZXDMYIAOPUXQC-UHFFFAOYSA-N

SMILES

N#CC1=CC(N2)=C(C3=C2C4=CC(OC)=C(OCCCN5CCN(C)CC5)C=C4N=C3)C=C1

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

PF-05387252;  PF 05387252;  PF05387252; 

Origen del producto

United States

Comparación Con Compuestos Similares

Molecular Profile :

  • Molecular Formula : C₂₅H₂₇N₅O₂
  • Molecular Weight : 429.51 g/mol
  • CAS No.: 1604034-71-0
  • Target : IRAK-4 kinase (IC₅₀ < 100 nM in preclinical models) .

PF-05387252 is in preclinical development , with demonstrated efficacy in suppressing TLR7/9-induced interferon-α (IFN-α) responses in plasmacytoid dendritic cells (pDCs) . Its pharmacokinetic (PK) and safety profiles are favorable, though clinical data remain pending .

Comparison with Similar Compounds

The following IRAK-4 inhibitors and related TLR pathway modulators are highlighted for their structural, functional, or developmental similarities to this compound:

PF-05388169

  • Target : IRAK-4 kinase.
  • Development Stage : Preclinical.
  • Key Findings : Shares structural and mechanistic similarities with this compound, showing comparable inhibition of IRAK-4 in inflammatory models. Both compounds are part of Pfizer’s preclinical pipeline for autoimmune diseases .
  • Differentiator: Limited public data on its molecular structure or PK profile compared to this compound .

AS-2444697

  • Target : IRAK-4 kinase.
  • Development Stage : Preclinical.
  • Differentiator: No reported advancement to clinical trials, unlike PF-06650833 .

PF-06650833

  • Target : IRAK-4 kinase.
  • Development Stage : Phase I clinical trials.
  • Key Findings : The first IRAK-4 inhibitor to enter clinical development, with studies focusing on rheumatic and autoimmune diseases. Demonstrates improved bioavailability and stability compared to this compound .

ST-2825 (Peptidomimetic)

  • Target : MyD88 dimerization.
  • Development Stage : Preclinical.
  • Key Findings : Blocks MyD88 interaction with IRAK-4, upstream of this compound’s mechanism. Shows efficacy in SLE models but lacks kinase-specificity .
  • Differentiator : Broader pathway inhibition compared to IRAK-4-selective agents .

Research Findings and Therapeutic Implications

  • Efficacy : this compound and AS-2444697 show comparable TLR7/9 inhibition, but neither has been evaluated in psoriasis-specific models .
  • Mechanistic Nuances : ST-2825’s upstream MyD88 targeting may offer broader anti-inflammatory effects but with reduced specificity compared to IRAK-4 inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-05387252
Reactant of Route 2
Reactant of Route 2
PF-05387252

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.